Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with a methylthio substituent and a trifluoromethyl group at the 5-position. This compound is valued for its versatility as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of the chloro and methylthio groups enhances reactivity, facilitating nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group contributes to stability and influences electronic properties. Its structural features make it useful in the development of bioactive molecules, particularly in the design of herbicides, fungicides, and pharmaceuticals. The compound exhibits good thermal stability and solubility in common organic solvents, supporting efficient downstream processing.
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- structure
919116-36-2 structure
Product Name:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
CAS No:919116-36-2
MF:C6H4ClF3N2S
MW:228.622569084167
MDL:MFCD12911887
CID:765767
PubChem ID:58464566
Update Time:2025-10-25

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
    • 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
    • 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine
    • 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)
    • 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine
    • SB60813
    • AKOS017343686
    • 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine
    • BS-17839
    • 919116-36-2
    • MFCD12911887
    • CS-0131353
    • SCHEMBL2522232
    • 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE
    • DTXSID70729296
    • SY316959
    • MDL: MFCD12911887
    • Inchi: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3
    • InChI Key: GUSJNAFRAQDVEV-UHFFFAOYSA-N
    • SMILES: FC(C1C(Cl)=NC(SC)=NC=1)(F)F

Computed Properties

  • Exact Mass: 227.9735815g/mol
  • Monoisotopic Mass: 227.9735815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 51.1Ų

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Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  18 h, rt
Reference
Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  2 h, 0 °C
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  0 °C; 2 h, 0 °C → rt
1.2 16 h, rt
Reference
Preparation of heterocyclic compound having CDK12-inhibiting effect
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Process fro preparation of pyrimidine or pyridine derivative and medicinal use thereof
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Production Method 7

Reaction Conditions
Reference
Selective fak inhibitors
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Production Method 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -25 °C; 1 h, -25 °C; overnight, rt
Reference
Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -25 °C; 1 h, -25 °C; 15 h, -25 °C
Reference
Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers
, United States, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7)
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Production Method 13

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
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, United States, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 2 h, cooled
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Preparation of pyrimidine derivatives useful as FAK inhibitors
, United States, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK).
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C
1.2 Solvents: Water ;  0 °C; 5 h, rt
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Solvents: Water ;  0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
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Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Suppliers

Amadis Chemical Company Limited
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:919116-36-2)4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
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Additional information on Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl) (CAS No. 919116-36-2): A Key Intermediate in Modern Pharmaceutical Research

Pyrimidine derivatives have long been recognized as pivotal scaffolds in the pharmaceutical industry, owing to their structural versatility and biological activity. Among these derivatives, Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl) (CAS No. 919116-36-2) stands out as a particularly intriguing compound, attracting significant attention from researchers due to its unique chemical properties and potential applications in drug development. This compound, characterized by its chloro, methylthio, and trifluoromethyl substituents, exhibits a rich reactivity profile that makes it a valuable intermediate in synthesizing a variety of pharmacologically relevant molecules.

The chloro group at the 4-position of the pyrimidine ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are crucial for constructing more complex structures. Concurrently, the methylthio moiety at the 2-position introduces a sulfur atom that can participate in further functionalization, such as oxidation or coupling reactions. The presence of the trifluoromethyl group at the 5-position not only imparts lipophilicity but also modulates metabolic stability, making it an attractive feature for drug candidates designed to prolong half-life and enhance bioavailability.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyrimidines in developing antiviral and anticancer agents. The electron-withdrawing nature of fluorine atoms can significantly influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. For instance, studies have demonstrated that trifluoromethylated pyrimidines often exhibit enhanced binding to enzymes and receptors involved in viral replication and tumor growth. This has spurred interest in exploring derivatives like Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl) as potential leads for novel therapeutic interventions.

In addition to its role in drug discovery, this compound has found utility in materials science and agrochemical research. The combination of halogenated and sulfur-containing groups provides a versatile platform for designing molecules with tailored physicochemical properties. For example, researchers have utilized such intermediates to develop novel fluorescent probes for cellular imaging or to create agrochemicals with improved pest resistance profiles. The ability to fine-tune these properties through strategic functionalization makes compounds like Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl) indispensable tools in synthetic chemistry.

The synthesis of Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl) typically involves multi-step organic transformations that highlight the compound's synthetic flexibility. One common approach begins with the halogenation of a pyrimidine precursor followed by nucleophilic substitution with methylthiolate ions. Subsequent trifluoromethylation can be achieved using various reagents such as trifluoromethanesulfonic anhydride or copper-mediated cross-coupling reactions. These synthetic routes underscore the compound's adaptability to different reaction conditions and its suitability for large-scale production.

From a computational chemistry perspective, the electronic structure of this molecule has been extensively studied to understand its reactivity and binding interactions. Molecular modeling techniques have revealed that the presence of electronegative fluorine atoms and polarized bonds significantly influences the molecule's dipole moment and H-bonding capabilities. These insights have guided efforts to optimize synthetic pathways and predict biological activity with greater accuracy. Furthermore, quantum mechanical calculations have been employed to elucidate transition states and reaction mechanisms, providing a deeper understanding of how this compound behaves under different chemical environments.

The pharmaceutical industry continues to leverage pyrimidine derivatives like Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl) for developing next-generation therapeutics. Current research efforts are focused on expanding its utility in treating diseases such as cancer, infectious disorders, and inflammatory conditions. For example, recent studies have shown that analogs of this compound exhibit potent inhibitory effects on kinases and other enzymes overexpressed in tumor cells. By modifying substituent patterns or exploring different heterocyclic frameworks, scientists aim to enhance selectivity and minimize side effects while maintaining efficacy.

The growing demand for fluorinated pyrimidines has also spurred innovation in green chemistry approaches to their synthesis. Researchers are increasingly adopting catalytic methods that reduce waste and energy consumption without compromising yield or purity. Such advancements not only align with sustainability goals but also make production more cost-effective and scalable for industrial applications. The development of novel catalysts and solvent systems is particularly noteworthy, as these innovations contribute to making pharmaceutical manufacturing more environmentally responsible.

In conclusion,Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl) (CAS No. 919116-36-2) represents a cornerstone compound in modern chemical research with far-reaching implications across multiple disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and agrochemicals while serving as a model system for studying molecular reactivity and design principles. As our understanding of its properties continues to evolve through interdisciplinary collaboration,this compound will undoubtedly remain at forefront of innovation for years to come.

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Amadis Chemical Company Limited
(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
A904254
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):229.0/596.0/2085.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:919116-36-2)4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
LE7979
Purity:99%
Quantity:25KG,200KG,1000KG
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